8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane

Lipophilicity LogP Membrane permeability

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane (CAS 110966-56-8; synonym: 4-trifluoromethylcyclohexanone ethylene ketal) is a fluorinated spirocyclic ketal belonging to the 1,4-dioxaspiro[4.5]decane class. It possesses the molecular formula C₉H₁₃F₃O₂ and a molecular weight of 210.19 g/mol.

Molecular Formula C9H13F3O2
Molecular Weight 210.19 g/mol
Cat. No. B11891737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane
Molecular FormulaC9H13F3O2
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESC1CC2(CCC1C(F)(F)F)OCCO2
InChIInChI=1S/C9H13F3O2/c10-9(11,12)7-1-3-8(4-2-7)13-5-6-14-8/h7H,1-6H2
InChIKeyHOCWBDHUMCHXEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane – Procurement-Grade Characterization and Sourcing Baseline


8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane (CAS 110966-56-8; synonym: 4-trifluoromethylcyclohexanone ethylene ketal) is a fluorinated spirocyclic ketal belonging to the 1,4-dioxaspiro[4.5]decane class. It possesses the molecular formula C₉H₁₃F₃O₂ and a molecular weight of 210.19 g/mol [1]. The compound features a rigid spiro junction linking a 1,3-dioxolane ring to a cyclohexane core, with a trifluoromethyl (–CF₃) substituent at the 8-position. It is commercially available from multiple global suppliers at purities of 95–98% . Its primary utility lies in serving as a protected ketone building block—upon ketal deprotection, it releases 4-(trifluoromethyl)cyclohexanone, a key intermediate for pharmaceuticals and agrochemicals [2]. The compound is classified as a research chemical and is not intended for direct human or veterinary use .

Why Generic Substitution Fails: Physicochemical Differentiation of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane vs. Unsubstituted and Non-Fluorinated Analogs


Substituting 8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decane with the unsubstituted parent (1,4-dioxaspiro[4.5]decane, CAS 177-10-6) or non-fluorinated 8-substituted analogs (e.g., 8-methyl, 8-chloro) is not scientifically neutral. The –CF₃ group at position 8 fundamentally alters the compound's lipophilicity, electronic profile, and hydrogen-bond acceptor capacity. Specifically, PubChem-computed XLogP3 values show the target compound at 2.3 versus 1.4 for the unsubstituted parent [1][2]—a +0.9 log unit increase representing a roughly 8-fold greater octanol/water partition coefficient. The three fluorine atoms increase the hydrogen-bond acceptor count from 2 to 5 [1][2], which can significantly alter target-binding interactions in downstream biological applications. Furthermore, the strongly electron-withdrawing –CF₃ group modulates the hydrolytic stability of the ketal protecting group and the reactivity of the latent ketone [3]. These differences cannot be replicated by 8-methyl (LogP ~1.58 for the corresponding carbonitrile derivative ) or 8-chloro analogs, which lack the unique combination of high electronegativity, metabolic shielding, and lipophilicity enhancement conferred by the trifluoromethyl moiety. The quantitative evidence below establishes that these are not marginal variations but decision-relevant differentiation points for procurement and experimental design.

Quantitative Differentiation Evidence: 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane vs. Closest Analogs


Lipophilicity Increase: XLogP3 Difference of +0.9 Units vs. Unsubstituted Parent (1,4-Dioxaspiro[4.5]decane)

The target compound exhibits a PubChem-computed XLogP3 value of 2.3, compared to 1.4 for the unsubstituted parent 1,4-dioxaspiro[4.5]decane [1][2]. This represents a +0.9 log unit increase, corresponding to an approximately 8-fold higher octanol/water partition coefficient. An alternative computed LogP from ACD/Labs (chemsrc) gives 2.48 for the target versus 1.35–1.69 for the parent [3], confirming a consistent ~1.0 log unit enhancement across prediction methodologies.

Lipophilicity LogP Membrane permeability Drug-likeness

Hydrogen-Bond Acceptor Count: 5 vs. 2 – Enhanced Intermolecular Interaction Capacity

The target compound has a computed hydrogen-bond acceptor (HBA) count of 5, versus 2 for the unsubstituted parent [1][2]. This 2.5-fold increase arises from the three fluorine atoms of the –CF₃ group, which can participate as weak H-bond acceptors in protein-ligand interactions and crystal packing. The 8-chloro analog (CAS 55724-03-3) has an HBA count of 2 [3], identical to the parent and providing no HBA enhancement. The 8-cyano analog (1,4-dioxaspiro[4.5]decane-8-carbonitrile, XLogP3 = 0.6) has HBA = 3 [4], but with substantially lower lipophilicity.

Hydrogen bonding Molecular recognition Target binding Crystallography

Electron-Withdrawing Strength: –CF₃ Modulates Ketal Hydrolytic Stability and Latent Ketone Reactivity

The strongly electron-withdrawing –CF₃ group (Hammett σₚ ≈ 0.54) at the 8-position exerts an inductive effect on the ketal carbon, altering the acid-catalyzed hydrolysis rate compared to the unsubstituted or 8-methyl analogs. While direct comparative hydrolysis kinetic data for the ketal itself are not available in the public domain, the precursor ketone—4-(trifluoromethyl)cyclohexanone—is well established as a reactive pharmaceutical intermediate [1]. The patent literature explicitly states that 'introducing a trifluoromethyl group into spiro[4,5]decane will improve its physical and chemical properties and further increase its medicinal properties' [2]. The iron-catalyzed synthetic method described in CN113773201B achieves yields up to 79% for related CF₃-spiro[4,5]decane compounds under mild, green conditions [2], compared to literature precedent where non-fluorinated spiroketal syntheses using precious-metal catalysts often achieve comparable or lower yields with greater environmental burden.

Protecting group chemistry Hydrolysis kinetics Ketone reactivity Electron-withdrawing effect

Conformational Rigidity: Zero Rotatable Bonds with Elevated Fluorine Content – A Differentiated Sp³-Rich Scaffold

The target compound has zero rotatable bonds (PubChem computed) [1], identical to the parent scaffold [2]. However, the target achieves this conformational rigidity while incorporating three fluorine atoms (F fraction by molecular weight = 27.1%), compared to zero fluorine in the parent, 8-methyl, and 8-chloro analogs. The 8-bromo analog (CAS 68278-51-3) has a molecular weight of 221.09 g/mol [3]—slightly higher than the target (210.19)—but bromine does not confer the metabolic shielding benefits of fluorine. The combination of complete conformational restriction (0 rotatable bonds), high sp³ carbon fraction, and significant fluorine content is a hallmark of modern drug-discovery building blocks, as trifluoromethylated spirocyclic scaffolds are increasingly valued for optimizing pharmacokinetic profiles while minimizing off-target promiscuity [4].

Conformational restriction Sp³ character Fluorine chemistry Scaffold design

Procurement Purity and Availability: Commercial Access at 95–98% Purity with Multiple Validated Suppliers

The target compound is commercially available from multiple independent suppliers at verified purities: AKSci offers 95% minimum purity , MACKLIN (via CNReagent) offers 98% purity at ¥3,030/1g , and Leyan offers 98% purity . In contrast, the unsubstituted parent (CAS 177-10-6) is widely available at 97–98% but lacks the CF₃ functionality. The 8-bromo analog is available at 98% from Bidepharm [1], and the 8-chloro analog at 95% from AKSci , demonstrating that all major 8-substituted variants have comparable commercial accessibility. However, the target compound commands a price premium (approximately ¥3,030/g for 98% purity) reflecting the added synthetic complexity of CF₃ installation, a factor to consider in procurement budgeting.

Commercial availability Purity specification Supply chain Quality assurance

Optimal Research and Procurement Scenarios for 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane


Medicinal Chemistry: Synthesis of CF₃-Bearing Drug Candidates Requiring Enhanced Lipophilicity and Metabolic Stability

This compound is the preferred protected ketone building block when a medicinal chemistry program requires installation of a 4-(trifluoromethyl)cyclohexanone moiety into a lead series. The ketal protection enables selective functionalization at other positions before deprotection. The +0.9 XLogP3 enhancement over the unsubstituted parent [1] translates to improved membrane permeability potential, while the –CF₃ group is well-documented to confer metabolic stability by blocking oxidative metabolism at the cyclohexane ring [2]. This scenario directly leverages the lipophilicity and electronic evidence established in Section 3.

Agrochemical Intermediate: Design of Fluorinated Crop Protection Agents

Trifluoromethyl-substituted spirocyclic ketals have precedent as intermediates in the synthesis of pesticides and herbicides, as described in patent literature on trifluoromethyl-substituted spirocyclic ketoenols [3]. The target compound serves as a protected form of 4-(trifluoromethyl)cyclohexanone, which can be elaborated into agrochemical active ingredients. The iron-catalyzed synthetic route (79% yield) [4] provides a scalable, green-chemistry-compatible path for process development, aligning with the growing regulatory demand for sustainable manufacturing.

Chemical Biology: Fluorinated Probe Design for ¹⁹F NMR and Metabolic Tracing Studies

The presence of three chemically equivalent fluorine atoms makes this compound suitable as a ¹⁹F NMR probe precursor. The zero rotatable bonds and rigid spirocyclic scaffold [5] ensure a single, well-defined conformation, simplifying spectral interpretation. Upon incorporation into larger biomolecular constructs, the –CF₃ group provides a distinctive ¹⁹F chemical shift (analogous compounds show δ ≈ –60 ppm in CDCl₃ [4]) with high sensitivity, enabling metabolic tracing, protein-ligand binding studies, and in-cell NMR applications.

Building Block Procurement: Sourcing Strategy for Fluorinated Spirocyclic Intermediates

For CROs, pharmaceutical companies, and academic core facilities building compound libraries, this compound offers a strategically differentiated scaffold. It provides the highest fluorine content (27.1% w/w) among commercially available 8-substituted 1,4-dioxaspiro[4.5]decanes while maintaining zero rotatable bonds [5]. Multi-vendor availability at 95–98% purity ensures supply chain resilience. The cost premium versus non-fluorinated analogs is offset by the scaffold's ability to access chemical space (high LogP + high HBA count) that cannot be reached with any other single 8-substituted variant.

Quote Request

Request a Quote for 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.